molecular formula C19H26N4O6 B12681418 N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide CAS No. 73385-89-4

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide

Cat. No.: B12681418
CAS No.: 73385-89-4
M. Wt: 406.4 g/mol
InChI Key: HDOWWXJOIAEGEC-GJZGRUSLSA-N
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Description

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity. The Boc group is particularly useful for protecting amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The nitro group is introduced through nitration reactions, often using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Trifluoroacetic acid, dichloromethane.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Amine: From the reduction of the nitro group.

    Deprotected amine: From the removal of the Boc group.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanine: Similar structure but lacks the prolinamide moiety.

    N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-proline: Similar structure but lacks the alanyl moiety.

    N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-alanine: Similar structure but has an additional alanine residue.

Uniqueness

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its combination of the Boc-protected amino group, nitro group, and the specific sequence of amino acids. This combination provides a versatile platform for various chemical modifications and applications in research and industry .

Properties

CAS No.

73385-89-4

Molecular Formula

C19H26N4O6

Molecular Weight

406.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H26N4O6/c1-19(2,3)29-18(26)21-14(11-12-6-8-13(9-7-12)23(27)28)17(25)22-10-4-5-15(22)16(20)24/h6-9,14-15H,4-5,10-11H2,1-3H3,(H2,20,24)(H,21,26)/t14-,15-/m0/s1

InChI Key

HDOWWXJOIAEGEC-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N

Origin of Product

United States

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